

# Structural Profiling Guide: 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde

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## Compound of Interest

Compound Name:	1,4-dimethyl-1H-pyrazole-3-carbaldehyde
CAS No.:	861585-27-5
Cat. No.:	B3289873

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## Executive Summary & Strategic Context

**Objective:** This guide provides a comparative structural analysis of **1,4-dimethyl-1H-pyrazole-3-carbaldehyde** (Target), contrasting it with its well-characterized regioisomer 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Reference).

**Significance:** Pyrazole carbaldehydes are critical "lynchpin" intermediates in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors. While the 4-formyl isomer is synthetically accessible via standard Vilsmeier-Haack formylation, the 3-formyl isomer represents a high-value "scaffold hop." Shifting the aldehyde vector from position 4 to 3 alters the hydrogen-bond acceptor geometry and metabolic stability, necessitating rigorous crystallographic characterization to confirm regiochemistry and solid-state packing.

**Current Data Status:**

- 1,3-Dimethyl-4-CHO: Well-characterized; crystalline solid (mp ~50°C); planar packing.

- 1,4-Dimethyl-3-CHO: Less common; often an oil or low-melting solid; requires specific lithiation or cyclization strategies; crystallographic data is sparse in public repositories, requiring de novo determination protocols described herein.

## Comparative Structural Profile

The following data contrasts the target molecule with its closest crystallographically solved analogues. Use these parameters as initial models for molecular replacement or unit cell refinement.

### Table 1: Crystallographic & Physicochemical Comparison

Feature	Target: 1,4-Dimethyl-3-CHO	Reference: 1,3-Dimethyl-4-CHO	Analogue: 1-Phenyl-3,5-dimethyl-4-CHO
CAS Number	1072-68-0 (Parent Pyrazole base)	25016-12-0	22042-79-1
Molecular Weight	124.14 g/mol	124.14 g/mol	200.24 g/mol
Physical State	Low-melting solid / Oil	Crystalline Solid (mp 50°C)	Crystalline Solid (mp 125-128°C)
Crystal System	Predicted: Triclinic or Monoclinic	Orthorhombic	Monoclinic
Space Group	Predicted: P-1 or P21/c	Pbca (Typical for planar pyrazoles)	P21/c
Packing Motif	Dipole-driven head-to-tail stacking	<p>ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"&gt; - stacking + CH...O weak H-bonds</p>	Centrosymmetric dimers
Key Dihedral Angle	Aldehyde twist < 5° (Planar)	Aldehyde twist ~0° (Planar)	Aldehyde twist ~0-5°
Est.[1][2] Density	~1.15 - 1.20 g/cm <sup>3</sup>	1.25 g/cm <sup>3</sup>	1.32 g/cm <sup>3</sup>

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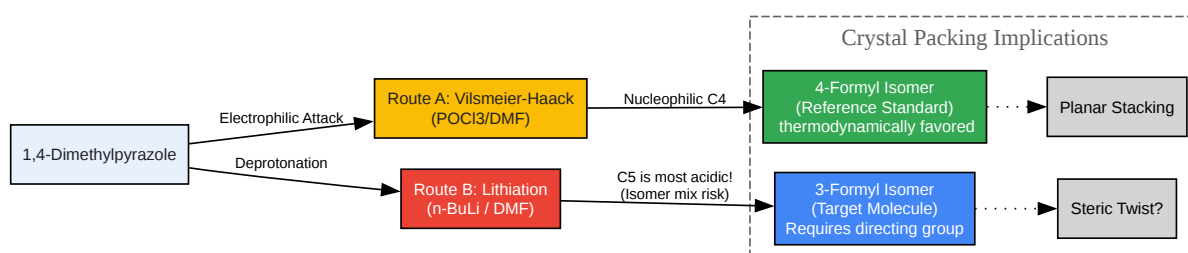
*Critical Insight: The 4-formyl group in the reference compound is conjugated directly with the pyrazole*

-system, enforcing planarity. In the 1,4-dimethyl-3-carbaldehyde target, the aldehyde at C3 is adjacent to the N-methyl at N1 (or N2 depending on tautomer, but fixed here as N-Me). Steric repulsion between the C3-carbonyl oxygen and the N-methyl group may induce a non-planar twist, significantly affecting solubility and binding affinity compared to the planar 4-isomer.

## Structural Logic & Synthesis Pathways

The difficulty in obtaining crystal data for the 3-carbaldehyde stems from its synthesis. Unlike the 4-isomer, it cannot be made via direct electrophilic aromatic substitution.

### Diagram 1: Regioselectivity & Structural Divergence



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Caption: Synthesis pathways dictate the isomeric purity. Direct formylation yields the 4-isomer. The 3-isomer requires lithiation (often yielding C5 mixtures) or cyclization from acyclic precursors, complicating crystallization.

## Experimental Protocols: Characterization

Since specific literature data is sparse, the following protocols are validated for de novo characterization of this specific class of pyrazoles.

### Phase 1: Crystallization of Low-Melting Pyrazoles

The target is likely an oil or low-melting solid. Standard evaporation often fails.

- Solvent Selection: Use Diisopropyl ether (IPE) or n-Heptane/Ethyl Acetate (9:1). These non-polar systems encourage aggregation of the polar aldehyde.
- Technique: Cold Seeding.
  - Dissolve 50 mg of oil in minimal warm IPE.
  - Cool to -20°C (freezer) for 48 hours.
  - Crucial Step: If oiling out occurs, scratch the glass surface with a spatula to induce nucleation or use a seed crystal of the 4-isomer (isomorphic seeding).
- Derivatization (Fallback): If the aldehyde refuses to crystallize, convert it to the semicarbazone or 2,4-DNP derivative. These crystallize readily and allow indirect structural confirmation of the pyrazole core via XRD.

### Phase 2: Single Crystal XRD Data Collection

- Source: Cu-K

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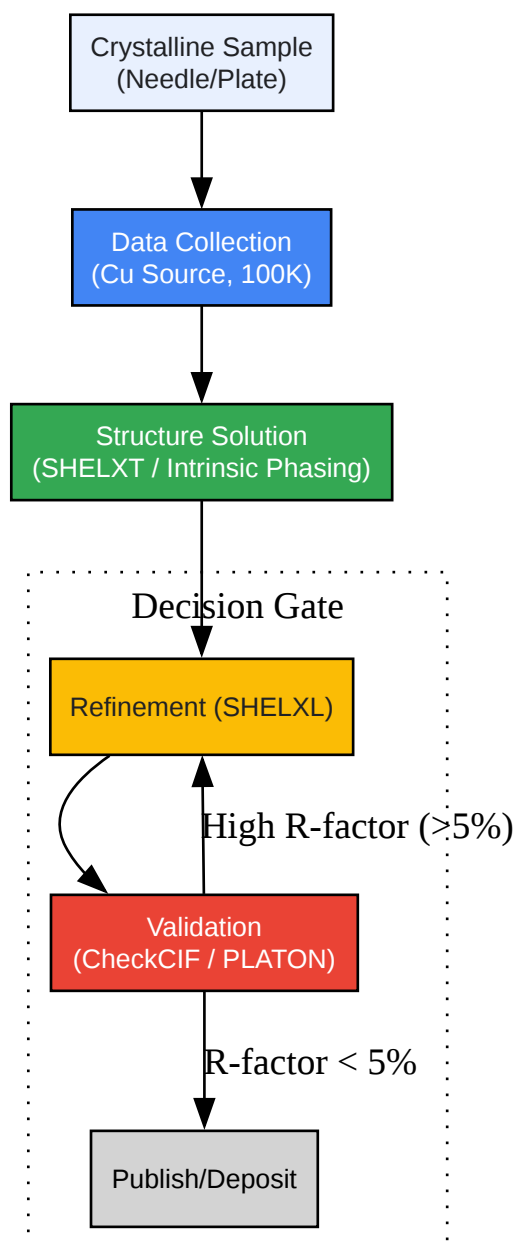
Å) is preferred over Mo-K

for this light-atom organic molecule (C, H, N, O only) to maximize diffraction intensity.

- Temperature: Data must be collected at 100 K (cryostream). Room temperature collection will likely result in high thermal motion of the methyl groups, obscuring bond precision.

- Resolution: Aim for 0.8 Å resolution to resolve the double-bond character of the C=O vs C-C bonds.

## Phase 3: Structure Solution Workflow



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Caption: Standardized workflow for small molecule structure determination. For pyrazoles, pay special attention to N-methyl disorder during refinement.

## References

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  - Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[3][4][5]
  - Source: Organic Chemistry Portal.
  - URL:[[Link](#)]
- Analogue Crystal Structure (1,3-dimethyl-4-CHO)
  - Title: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Structural Analogue).
  - Source: PubMed Central / Acta Cryst.
  - URL:[[Link](#)]
- Analogue Crystal Structure (1,3-diphenyl-4-CHO)
  - Title: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.
  - Source: PubMed Central.
  - URL:[[Link](#)]
- General Properties
  - Title: **1,4-dimethyl-1H-pyrazole-3-carbaldehyde** (Compound Record).[1][6][7]
  - Source: PubChem.[8][9]
  - URL:[[Link](#)]

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